molecular formula C12H5ClF3I2NO B2803089 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-diiodophenol CAS No. 923200-10-6

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-diiodophenol

Cat. No.: B2803089
CAS No.: 923200-10-6
M. Wt: 525.43
InChI Key: BSWFDICTFRPSPK-UHFFFAOYSA-N
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Description

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-diiodophenol is a complex organic compound characterized by the presence of chlorine, fluorine, iodine, and phenol groups. This compound is notable for its unique chemical structure, which combines a pyridine ring with a phenol moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-diiodophenol typically involves multiple steps, including halogenation and coupling reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-diiodophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-diiodophenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-diiodophenol stands out due to its unique combination of halogen atoms and phenol group, which confer distinct chemical properties and biological activities

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-diiodophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5ClF3I2NO/c13-7-3-6(12(14,15)16)4-19-10(7)5-1-8(17)11(20)9(18)2-5/h1-4,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWFDICTFRPSPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5ClF3I2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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